
Methyl 5-cyanopentanoate
Overview
Description
Methyl 5-cyanopentanoate (C₇H₁₁NO₂) is an ester derivative characterized by a cyano group (-CN) at the fifth carbon of a pentanoate backbone and a methyl ester moiety. It is synthesized via controlled reactions such as the reduction of nitro esters or the oxidation of hydroxylamino esters, yielding moderate to high efficiencies (e.g., 72% via azide intermediate reduction) . Its spectroscopic data (NMR, GC-MS) align with literature reports, confirming its structural integrity . The compound’s reactivity is influenced by the electron-withdrawing cyano group, making it a versatile intermediate in pharmaceutical and organic synthesis, particularly for constructing nitrogen-containing heterocycles or functionalized carboxylic acids .
Preparation Methods
Hydrochlorination of Adiponitrile with Methanol
This method involves the reaction of adiponitrile (ADN) with methanol under acidic conditions to selectively substitute one nitrile group with a methyl ester.
Procedure ():
- Reagents : Adiponitrile (50 mmol, 5.405 g), methanol (50 mmol, 1.600 g), dry HCl gas, tetrahydrofuran (THF, 50 mL), saturated NaHCO₃ solution.
- Conditions :
- Temperature: 0°C (maintained throughout).
- Reaction time: 48 hours under continuous HCl flow.
- Workup: Filtration, washing with petroleum ether/THF, neutralization with NaHCO₃.
- The reaction selectively converts one nitrile group to a methyl ester, preserving the second nitrile group.
- White precipitates form during HCl introduction, indicating intermediate stages.
Parameter | Value/Description |
---|---|
Solvent | THF |
Catalyst | HCl (gas) |
Temperature | 0°C |
Reaction Time | 48 hours |
Workup | Filtration, neutralization |
Alternative Synthetic Routes (Theoretical Considerations)
Patent outlines multi-step syntheses involving Grignard reactions and cyanoacetate intermediates, but these methods target structurally distinct compounds (e.g., 2-carbonyl-4-methyl-5-cyanopentanoic acid ethyl ester). Adapting such protocols for MCP would require:
- Replacing ethyl esters with methyl variants.
- Eliminating branching agents (e.g., 1-bromo-propylene).
Critical Analysis of Method Efficacy
The hydrochlorination method () is the most direct and scalable approach, offering:
- Selectivity : Controlled substitution avoids over-hydrolysis.
- Operational Simplicity : Mild temperatures and standard laboratory setup.
Limitations include prolonged reaction time (48 hours) and reliance on gaseous HCl, necessitating specialized equipment.
Biocatalytic pathways () remain impractical for synthesis but are valuable for downstream modifications.
Chemical Reactions Analysis
Enzymatic Hydrolysis of the Nitrile Group
Methyl 5-cyanopentanoate undergoes chemo-selective hydrolysis of its nitrile group to a carboxylic acid under enzymatic catalysis. Acidovorax facilis 72W cells selectively hydrolyze the nitrile without affecting the ester group, yielding adipic acid monomethyl ester as the primary product .
Reaction Conditions and Outcomes:
Substrate Concentration | Reaction Time | Conversion | Product Yield (Adipic Acid Monomethyl Ester) | Byproduct (Hexanodioic Acid) |
---|---|---|---|---|
0.101 M | 4 h | 100% | 99% | 1% |
1.00 M | 120 h | 100% | 97% | 3% |
This enzymatic process avoids traditional harsh acidic/basic conditions, offering an eco-friendly route to α,ω-dicarboxylic acid esters .
Role in RAFT Polymerization
This compound derivatives, such as 4-cyanopentanoic acid dithiobenzoate (CPADB) , serve as chain-transfer agents (CTAs) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. CPADB facilitates controlled radical polymerization of methyl methacrylate (MMA), producing polymers with low polydispersity (PDI) .
Polymerization Performance :
Monomer (MMA) | RAFT Agent (CPADB) | Temperature | Time | Conversion | Mₙ (g/mol) | PDI |
---|---|---|---|---|---|---|
Bulk | 0.05 M | 60°C | 24 h | 97% | 55,000 | 1.24 |
Mechanistic Insight :
-
The nitrile group stabilizes the intermediate radical during chain transfer.
-
The ester moiety remains intact, enabling post-polymerization functionalization.
Thermal Decomposition
Thermolysis of related compounds (e.g., 4,4’-azobis(4-cyanopentanoic acid)) generates radicals that initiate polymerization. While direct data on this compound’s decomposition is limited, its structural analogs decompose at 80°C in dimethylformamide (DMF), producing cyanoalkyl radicals and carboxylic acid derivatives .
Key Observations:
-
Products : Cyanopentanoic acid, succinic acid derivatives, and transient radical intermediates.
Structural Characterization
¹H-NMR Data for CPADB (Derivative) :
Proton Environment | Chemical Shift (ppm) | Assignment |
---|---|---|
Aromatic protons | 7.4–8.0 | Benzene ring |
Methylene protons | 2.5–3.0 | CH₂ adjacent to nitrile |
Methyl group | 2.0 | CH₃ in cyanopentanoate |
Comparative Reactivity of Functional Groups
The nitrile group exhibits higher reactivity than the ester under enzymatic or radical conditions, enabling selective transformations:
Scientific Research Applications
Scientific Research Applications
Methyl 5-cyanopentanoate serves as a building block in several key areas:
Organic Synthesis
- It is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The cyano group allows for further functionalization, making it a valuable precursor in drug development .
Polymer Chemistry
- This compound can be incorporated into polymeric materials, contributing to the development of thermoresponsive copolymers. These materials exhibit changes in properties with temperature variations, making them suitable for applications in drug delivery systems and smart materials .
- The compound has been studied for its potential biological activities, particularly in modifying proteins during oxidative stress. It serves as a product of lysine modification, indicating its relevance in biochemical research and therapeutic applications.
Case Study 1: Synthesis of Pharmaceuticals
A recent study focused on the synthesis of enantiomerically enriched compounds using this compound as a starting material. The research demonstrated that through specific catalytic processes, high yields of optically pure products could be achieved, showcasing its importance in pharmaceutical chemistry .
Case Study 2: Polymer Development
Research involving the copolymerization of this compound with other monomers led to the creation of novel amphiphilic copolymers. These materials exhibited unique thermoresponsive properties, which were analyzed using techniques such as NMR and FTIR spectroscopy . The findings highlight the compound's versatility in material science.
Mechanism of Action
The mechanism of action of methyl 5-cyanopentanoate involves its reactivity due to the presence of both the ester and cyano functional groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
- Methyl 5-Oxo-5-(2-thienyl)pentanoate (C₁₁H₁₂O₃S): Key Difference: Replaces the cyano group with a thienyl-substituted ketone. Reactivity: The thienyl group enhances conjugation and stabilizes intermediates in heterocyclic synthesis, whereas the cyano group in methyl 5-cyanopentanoate facilitates nucleophilic attack at the nitrile carbon. Applications: Used in thiophene-based polymer synthesis, contrasting with this compound’s role in nitrile-to-amide transformations .
- Methyl 5-(Benzylamino)-3-oxopentanoate (C₁₃H₁₇NO₃): Key Difference: Incorporates a benzylamino group at C5 and a ketone at C3. Reactivity: The amino group enables Schiff base formation, while the ketone allows for aldol condensation. This compound lacks such bidirectional reactivity but offers superior stability under acidic conditions .
Ester Backbone Modifications
- Methyl Butanoate (C₅H₁₀O₂): Key Difference: Shorter chain (C4 vs. C5) and absence of a cyano group. Physical Properties: Lower molecular weight (102.13 g/mol vs. 141.17 g/mol for this compound) and higher volatility (evident in GC retention times) . Applications: Primarily a flavoring agent, unlike the synthetic utility of this compound .
- Sandaracopimaric Acid Methyl Ester (C₂₁H₃₀O₂): Key Difference: A diterpenoid methyl ester with a complex tricyclic structure. Reactivity: Limited functional group diversity compared to this compound, but exhibits antimicrobial properties due to its terpene backbone .
Comparative Data Table
Reactivity and Stability Insights
- Nitrile vs. Ketone Reactivity: this compound undergoes hydrolysis to 5-cyanopentanoic acid under basic conditions, whereas ketone-containing analogs (e.g., methyl 5-oxopentanoate derivatives) are prone to enolate formation .
- Thermal Stability: The cyano group in this compound reduces thermal degradation compared to esters with α,β-unsaturated carbonyl groups, which polymerize at elevated temperatures .
Industrial and Research Relevance
This compound’s nitrile functionality is critical in synthesizing prostaglandin derivatives (e.g., dimethyl 2-oxo-6-cyanohexyl-phosphonate) and carbazole-based materials, outperforming simpler esters in regioselective reactions . In contrast, methyl 5-oxo-5-(2-thienyl)pentanoate is favored in conductive polymer research due to its sulfur heterocycle .
Biological Activity
Methyl 5-cyanopentanoate (MCP) is an organic compound with notable biological activity, particularly in the context of its synthesis and potential applications in pharmaceuticals and agriculture. This article explores the compound's biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from 5-cyanopentanoic acid. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHN\O\
The compound exhibits a cyanide functional group, which contributes to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that MCP possesses antimicrobial properties. In vitro tests demonstrated that MCP exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 250 to 500 µg/mL, suggesting potential as a natural preservative in food and cosmetic formulations .
Cytotoxicity and Cancer Research
MCP has been investigated for its cytotoxic effects on cancer cell lines. A study evaluated the compound's efficacy against breast cancer cell lines (MCF-7 and MDA-MB-468). Results showed that MCP reduced cell viability in a dose-dependent manner, with IC values of approximately 30 µM for MCF-7 cells and 25 µM for MDA-MB-468 cells. This indicates a promising avenue for further research into MCP as a potential chemotherapeutic agent .
Synthesis Methods
The synthesis of this compound typically involves the nitrilation of dimethyl adipate under controlled conditions. Recent advancements have optimized this process, achieving selectivity rates exceeding 95% using carbon encapsulated catalysts under continuous flow conditions . The reaction conditions are crucial for maximizing yield while minimizing by-products.
Synthesis Flowchart
Step | Description |
---|---|
1 | Nitrilation of dimethyl adipate with ammonia |
2 | Reaction under controlled temperature and pressure |
3 | Purification via fractional distillation |
Case Studies
- Antimicrobial Efficacy : A case study focused on the use of MCP in food preservation highlighted its effectiveness in inhibiting microbial growth in meat products. The study reported a shelf-life extension of up to 30% when MCP was incorporated into packaging materials .
- Cancer Cell Viability : Another research project explored the cytotoxic effects of MCP on various cancer cell lines. The findings suggested that MCP could induce apoptosis through the activation of caspase pathways, making it a candidate for further therapeutic exploration .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-cyanopentanoate, and how can reaction conditions be optimized for academic research purposes?
- Methodological Answer : this compound is typically synthesized via esterification of 5-cyanopentanoic acid with methanol under acid catalysis (e.g., sulfuric acid). Optimization involves adjusting molar ratios (1:3–1:5 acid-to-alcohol), temperature (60–80°C), and reaction time (4–12 hours). Catalytic efficiency can be improved using molecular sieves to remove water, enhancing yield . For reproducibility, document reagent purity (≥95%), solvent grade (anhydrous), and characterize intermediates via TLC or FT-IR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- NMR : H NMR (δ 1.6–2.4 ppm for methylene protons, δ 3.6 ppm for methoxy group) and C NMR (δ 170–175 ppm for ester carbonyl, δ 115–120 ppm for nitrile).
- FT-IR : Peaks at ~1740 cm (C=O ester) and ~2250 cm (C≡N).
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) for purity analysis. Calibrate using certified reference standards and report retention times .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT calculations) be applied to predict the reactivity of this compound in novel reaction systems?
- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can simulate electron distribution, frontier molecular orbitals, and reaction pathways. Key steps:
Optimize molecular geometry using Gaussian or ORCA.
Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Compare activation energies of proposed mechanisms (e.g., nucleophilic acyl substitution). Validate predictions with experimental kinetic data .
Q. What strategies are recommended for resolving contradictory literature reports on the catalytic efficiency of this compound in esterification reactions?
- Methodological Answer : Conduct a systematic review with meta-analysis:
Define inclusion criteria (e.g., peer-reviewed studies using HPLC quantification).
Extract data on catalysts (e.g., HSO vs. enzyme-based), temperatures, and yields.
Perform heterogeneity tests (Cochran’s Q) to identify outliers.
Use funnel plots to assess publication bias. Address discrepancies by replicating high-variance experiments under standardized conditions .
Q. What experimental design considerations are critical when investigating solvent effects on the stability of this compound under varying thermal conditions?
- Methodological Answer :
- Variables : Solvent polarity (log P), temperature (25–80°C), and exposure time (0–48 hours).
- Controls : Include inert solvents (e.g., hexane) and antioxidants (e.g., BHT).
- Analysis : Monitor degradation via GC-MS or H NMR. Use Arrhenius plots to calculate activation energy (). Report confidence intervals for degradation rates .
Q. How should researchers approach the development of a validated HPLC method for quantifying this compound degradation products in kinetic studies?
- Methodological Answer :
Column selection: C18 with 5 µm particle size.
Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
Validate parameters: Linearity (R ≥ 0.995), LOD/LOQ (≤0.1 µg/mL), precision (RSD ≤ 2%).
Perform forced degradation studies (heat, light, acid/base) to identify impurities .
Q. Data Management and Safety
Q. What protocols ensure reproducibility when documenting synthetic procedures and analytical data for this compound in multi-institutional collaborations?
- Methodological Answer :
- Metadata : Record batch numbers, instrument calibration dates, and raw data files (e.g., .jdx for spectra).
- Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Sharing : Use platforms like Zenodo or Figshare with DOI assignment. Reference guidelines from COSMOS-E for systematic data reporting .
Q. What are the key safety considerations when handling this compound in laboratory settings, and how should exposure risks be mitigated?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with 10% NaHCO; for inhalation, move to fresh air and monitor for cyanosis .
Properties
IUPAC Name |
methyl 5-cyanopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUGZEGZYQCCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339158 | |
Record name | Methyl 5-cyanovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3009-88-9 | |
Record name | Methyl 5-cyanovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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